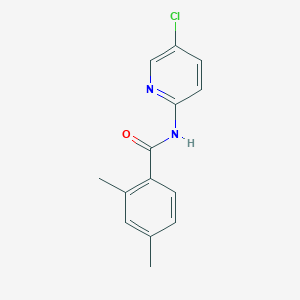![molecular formula C27H31N3O4 B244692 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as Furosemide, is a widely used diuretic drug that is commonly used to treat edema and hypertension. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle, leading to increased urine output and decreased fluid retention.
作用機序
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide works by inhibiting the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water in the urine. This results in decreased fluid retention and decreased blood pressure.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including increased urine output, decreased blood pressure, decreased plasma volume, and decreased extracellular fluid volume. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to decrease the reabsorption of calcium, magnesium, and potassium ions in the loop of Henle, leading to potential electrolyte imbalances.
実験室実験の利点と制限
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to induce diuresis and alter electrolyte balance. However, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide also has limitations, including its potential to cause electrolyte imbalances and its potential to interact with other drugs in experimental settings.
将来の方向性
There are several potential future directions for research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide, including its potential use in the treatment of acute kidney injury and its potential to improve renal function in critically ill patients. Additionally, further research is needed to determine the optimal dosing and administration of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide in various medical conditions, as well as its potential interactions with other drugs and its long-term effects on electrolyte balance.
合成法
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with 4-(2-furoyl)piperazine to form 4-(2-furoyl)-1-piperazinyl-2-isopropyl-5-methylphenol. This intermediate compound is then reacted with 2-(2-chloroethoxy)acetic acid to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide.
科学的研究の応用
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its diuretic properties and its potential therapeutic applications in various medical conditions such as congestive heart failure, pulmonary edema, and liver cirrhosis. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has also been studied for its role in the treatment of acute kidney injury and its potential to improve renal function in critically ill patients.
特性
分子式 |
C27H31N3O4 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H31N3O4/c1-19(2)23-11-6-20(3)17-25(23)34-18-26(31)28-21-7-9-22(10-8-21)29-12-14-30(15-13-29)27(32)24-5-4-16-33-24/h4-11,16-17,19H,12-15,18H2,1-3H3,(H,28,31) |
InChIキー |
LFSGYUFGRUIFLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B244626.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxy-phenyl]benzofuran-2-carboxamide](/img/structure/B244627.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B244632.png)